molecular formula C9H13BrClNO B1408384 (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-36-4

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408384
CAS No.: 1442114-36-4
M. Wt: 266.56 g/mol
InChI Key: NTHODELWIPTHOQ-DDWIOCJRSA-N
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Description

®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of acylsulfonamides and acylsulfamides , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.

Biochemical Pathways

Given its potential role in the synthesis of acylsulfonamides and acylsulfamides , it may influence pathways involving these compounds. Acylsulfonamides and acylsulfamides are involved in a variety of biological processes, including protein synthesis and metabolism.

Result of Action

Based on its potential role in the synthesis of acylsulfonamides and acylsulfamides , it may influence cellular processes such as protein synthesis and metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ®-2-amino-1-propanol.

    Reduction: The 4-bromoacetophenone is reduced to 4-bromo-phenyl-ethanol using a reducing agent like sodium borohydride.

    Amination: The 4-bromo-phenyl-ethanol is then subjected to amination with ®-2-amino-1-propanol under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form various reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.

Major Products

    Oxidation: Formation of 4-bromo-phenyl-ketone or 4-bromo-phenyl-aldehyde.

    Reduction: Formation of reduced derivatives like 4-bromo-phenyl-ethane.

    Substitution: Formation of substituted derivatives like 4-amino-phenyl or 4-thio-phenyl compounds.

Scientific Research Applications

®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
  • ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
  • ®-3-Amino-2-(4-methyl-phenyl)-propan-1-ol, hydrochloride

Uniqueness

®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

Properties

IUPAC Name

(2R)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHODELWIPTHOQ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442114-36-4
Record name Benzeneethanol, β-(aminomethyl)-4-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442114-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 2
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 4
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 5
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 6
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

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